Calcium ionophore IV

Description

BenchChem offers high-quality Calcium ionophore IV suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium ionophore IV including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

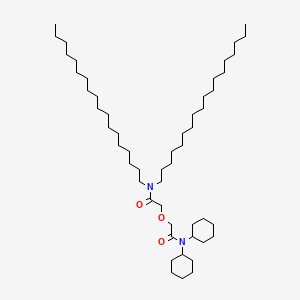

IUPAC Name |

2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H100N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-45-53(46-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51(55)47-57-48-52(56)54(49-41-35-33-36-42-49)50-43-37-34-38-44-50/h49-50H,3-48H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLKVTAGSOWKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCC(=O)N(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345108 | |

| Record name | Calcium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126572-74-5 | |

| Record name | Calcium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Calcium Ionophore IV (ETH 5234)

This guide provides an in-depth technical analysis of Calcium Ionophore IV (ETH 5234) , a specialized neutral carrier used primarily in potentiometric sensing and analytical chemistry.[1][2]

Executive Summary & Disambiguation

Calcium Ionophore IV (Chemical Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide; CAS: 126572-74-5) is a highly lipophilic neutral carrier designed for the selective transport of Calcium ions (Ca²⁺) across hydrophobic membranes.[1][2]

Crucial Distinction for Researchers:

-

Calcium Ionophore IV (ETH 5234): Primarily used in Ion-Selective Electrodes (ISEs) and microelectrodes for quantifying extracellular or cytosolic free Ca²⁺ concentrations.[1][2] It is favored for its exceptional selectivity against Mg²⁺ and long sensor lifetime.[1][2]

-

Calcium Ionophore A23187 (Calcimycin) / Ionomycin: These are antibiotic ionophores used to induce intracellular Ca²⁺ influx in live cell signaling studies.[1][2]

-

Note: While ETH 5234 can theoretically transport Ca²⁺ in biological membranes, its extreme lipophilicity and specific design for polymeric matrices make it the gold standard for sensing rather than stimulation .

Chemical Identity and Structural Logic

ETH 5234 is engineered to solve the "leaching" problem common in earlier ionophores (like ETH 1001). Its structure balances coordination chemistry with thermodynamic stability in the membrane phase.[1]

| Feature | Specification | Functional Consequence |

| Ligand Type | Neutral Diamide | Forms uncharged complexes with cations; requires anionic sites for potentiometric response.[1][2] |

| Lipophilic Tails | Dioctadecyl (C18 chains) | Anchors the molecule in the PVC/organic membrane, preventing leaching into aqueous samples (blood/media). |

| Coordination Center | 3-oxapentanediamide | Provides a tridentate oxygen cavity (two carbonyls + one ether oxygen) optimized for Ca²⁺ ionic radius (1.00 Å).[1][2] |

| Selectivity (log | ~ -4.0 to -5.0 | Rejects Mg²⁺ interference by 4-5 orders of magnitude, critical for physiological measurements.[1][2] |

Mechanism of Action: Potentiometric Transduction

The mechanism of Calcium Ionophore IV is defined by Carrier-Mediated Phase Transfer .[1][2] In an Ion-Selective Electrode (ISE), the ionophore acts as a mobile shuttle within a plasticized PVC membrane, generating a potential difference (

The Coordination Mechanism

ETH 5234 functions as a multidentate ligand.[1] The carbonyl oxygens and the central ether oxygen align to form a hydrophilic cavity that replaces the hydration shell of the aqueous Ca²⁺ ion.

-

Stoichiometry: The complex typically forms in a 1:2 or 1:3 (Metal:Ligand) ratio depending on the membrane composition, wrapping the Ca²⁺ ion in a lipophilic shell.

-

Thermodynamics: The free energy of complexation (

) compensates for the energetic cost of dehydrating the Ca²⁺ ion, facilitating its entry into the organic phase.

Signal Generation (Phase Boundary Potential)

The sensor does not measure current; it measures the electromotive force (EMF) generated by charge separation.

-

Extraction: Ca²⁺ from the sample binds to ETH 5234 (

) at the membrane surface: -

Charge Separation: Since the lipophilic anions (e.g., Tetraphenylborate) in the membrane cannot exit, the selective extraction of Ca²⁺ creates a positive charge accumulation on the membrane side of the interface.

-

Nernstian Response: This charge separation creates a potential difference described by the Nernst Equation:

[1]

Visualization of Signaling Pathway

The following diagram illustrates the potentiometric mechanism at the membrane interface.

Figure 1: Potentiometric transduction mechanism of Calcium Ionophore IV at the sample-membrane interface.[1][2][3][4][5][6][7]

Application in Drug Development & Research

In drug development, ETH 5234 is the critical component of high-throughput electrolyte analyzers .[1]

High-Throughput Screening (HTS)

-

Context: Screening drug candidates for hERG channel blockage or other ion-channel toxicities often requires monitoring extracellular Ca²⁺ shifts.[1][2]

-

Role of ETH 5234: It enables the fabrication of solid-contact ion sensors that can measure Ca²⁺ flux in microliter volumes of supernatant with high speed (<5s response time).

Clinical Analysis (Blood Gas)[1]

-

Context: Monitoring ionized calcium (iCa) in whole blood.

-

Advantage: The high lipophilicity of ETH 5234 prevents the sensor from "drifting" when exposed to lipophilic drugs (e.g., Propofol) or proteins in blood plasma, which often foul other sensors.

Experimental Protocol: Fabrication of Ca²⁺-Selective Membrane

This protocol describes the creation of a standard PVC-based membrane electrode using ETH 5234.[1][2]

Reagents Required:

-

Calcium Ionophore IV (ETH 5234): 1.0 wt%[1]

-

Anionic Additive (Potassium tetrakis(4-chlorophenyl)borate - KTpClPB): 0.5 wt% (Essential to ensure cation permselectivity).[1][2]

-

Plasticizer (o-Nitrophenyl octyl ether - o-NPOE): 65.5 wt%[1][2]

-

Polymer Matrix (High molecular weight PVC): 33.0 wt%[1]

Step-by-Step Workflow:

-

Cocktail Preparation:

-

Casting:

-

Electrode Assembly:

-

Conditioning (Critical):

-

Incubate the electrode tip in 0.01 M CaCl₂ solution for at least 12 hours.

-

Mechanism:[2] This establishes the initial equilibrium and saturates the surface sites.

-

Performance Data: Selectivity Coefficients

The following table highlights why ETH 5234 is superior for physiological applications compared to general ionophores. Values represent

| Interfering Ion (X) | Selectivity Coefficient ( | Interpretation |

| Mg²⁺ | -4.9 | Excellent. Can measure 1 mM Ca²⁺ in presence of 50 mM Mg²⁺ without error.[1][2] |

| Na⁺ | -5.5 | No interference from physiological saline (140 mM Na⁺).[1][2] |

| K⁺ | -5.4 | No interference from intracellular K⁺ levels.[1][2] |

| H⁺ (pH) | -3.0 | Functional range pH 4.0 - 9.0 (Covers all physiological fluids).[1][2] |

References

-

Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1][2] 2. Ionophores for Potentiometric and Optical Sensors.[1][2] Chemical Reviews.[1][2] Link[1]

-

Sigma-Aldrich. (n.d.).[1][2][9] Calcium Ionophore IV - Product Specification and Technical Data (ETH 5234).[1][2]Link[1]

-

Bakker, E., et al. (1997).[1][2] Selectivity of Polymer Membrane-Based Ion-Selective Electrodes: Self-Consistent Evaluation of Nicolsky-Eisenman Coefficients. Analytical Chemistry.[1][2][8][9][10][11] Link[1]

-

Qin, Y., et al. (2010).[1][2][4][11] Magnesium-Selective Ion-Channel Mimetic Sensor with a Traditional Calcium Ionophore.[1][2][5][8][11] Analytical Chemistry.[1][2][8][9][10][11] Link[1]

Sources

- 1. Calcium ionophore IV | C52H100N2O3 | CID 601910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 钙离子载体 IV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 钙离子载体 IV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 6. chimia.ch [chimia.ch]

- 7. Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 9. Selectophore Ionophores [sigmaaldrich.com]

- 10. Calcium Ionophore IV - Cocktail for membranes Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 11. Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

History and discovery of Calcium ionophore IV (ETH 5234)

The following is an in-depth technical whitepaper on Calcium Ionophore IV (ETH 5234), structured for researchers and drug development professionals.

The Evolution of Lipophilic Neutral Carriers for Long-Life Potentiometric Sensing

Executive Summary

Calcium Ionophore IV (ETH 5234) represents the pinnacle of the "neutral carrier" evolution initiated by the Wilhelm Simon group at ETH Zurich. Designed specifically to overcome the leaching limitations of its predecessors (ETH 1001 and ETH 129), ETH 5234 is an asymmetric diamide featuring extreme lipophilicity. This characteristic enables the fabrication of ion-selective electrodes (ISEs) and optodes with operational lifetimes spanning months to years, making it the standard for continuous monitoring in clinical blood gas analyzers and environmental sensors.

This guide details the discovery history, chemical synthesis logic, coordination mechanism, and a validated protocol for sensor fabrication.

Historical Genesis: The Quest for Lipophilicity

The development of calcium-selective sensors is a history of balancing selectivity against longevity .

The Precursors

-

ETH 1001 (Calcium Ionophore I): The first generation. While highly selective, it lacked sufficient lipophilicity, leading to rapid leaching from the polymeric membrane into the sample, causing signal drift.

-

ETH 129 (Calcium Ionophore II): Introduced to improve transport efficiency. It exhibited a 1:3 (Ca²⁺:Ionophore) stoichiometry, creating a highly stable complex. However, its lipophilicity was still insufficient for long-term implantation or continuous flow monitoring.

The ETH 5234 Breakthrough (Late 1980s)

In the late 1980s, the Simon group identified that signal instability in biological fluids was primarily driven by the partition of the ionophore into the aqueous phase. To combat this, they engineered ETH 5234 .

Key Innovation: The introduction of two octadecyl (C18) chains on a single amide nitrogen. This asymmetric design drastically increased the lipophilicity (log P) without altering the coordination geometry of the central binding cavity.

Figure 1: The evolutionary lineage of neutral calcium carriers developed at ETH Zurich.

Chemical Architecture & Synthesis

Structure

IUPAC Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide Formula: C₅₂H₁₀₀N₂O₃ CAS: 126572-74-5

The molecule is an asymmetric diamide .

-

Binding Site: The central 3-oxapentanediamide core (diglycolic diamide) provides three oxygen donors (two carbonyls, one ether oxygen).

-

Lipophilic Shield: The N',N'-dioctadecyl group anchors the molecule irreversibly into the PVC or polyurethane membrane.

-

Kinetic Regulator: The N,N-dicyclohexyl group maintains enough steric bulk to ensure selectivity while allowing the conformational flexibility needed for ion wrapping.

Synthesis Logic

The synthesis of asymmetric diamides requires a stepwise approach to prevent the formation of symmetric byproducts.

-

Ring Opening: Diglycolic anhydride is reacted with N,N-dioctadecylamine. This opens the anhydride ring, forming the monoamide-carboxylic acid intermediate.

-

Activation: The carboxylic acid group is activated (typically via thionyl chloride to form the acid chloride).

-

Amidation: The activated intermediate is reacted with N,N-dicyclohexylamine to close the structure.

Mechanistic Profiling & Selectivity

Coordination Stoichiometry

Unlike many crown ethers that form 1:1 complexes, ETH 5234 typically forms a 1:3 complex (Ca²⁺ : 3 Ionophores) within the membrane phase. The calcium ion is coordinated by 9 oxygen atoms (3 from each ionophore), creating a "propeller-like" encapsulation that rigorously excludes smaller ions (like Mg²⁺) and monovalent ions (Na⁺, K⁺) due to energy penalties associated with dehydration and cavity fit.

Selectivity Coefficients

The selectivity is quantified by the Nicolsky-Eisenman coefficient (

| Interfering Ion (X) | Selectivity ( | Significance |

| Mg²⁺ | -4.0 to -4.4 | Critical for blood analysis (Mg is present at mM levels). |

| Na⁺ | -6.1 | Excellent rejection of high saline backgrounds. |

| K⁺ | -8.0 | Negligible interference. |

| H⁺ | ~0 | pH interference is minimal at physiological pH (7.4). |

Table 1: Selectivity coefficients in PVC membrane with o-NPOE plasticizer.

Validated Protocol: Long-Life ISE Fabrication

Objective: Fabricate a Calcium-selective electrode (ISE) suitable for blood serum analysis.

Reagents

-

Ionophore: Calcium Ionophore IV (ETH 5234) [1.0 wt%]

-

Anionic Site: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) [0.5 wt%]

-

Note: Anionic sites are required to ensure Permselectivity and reduce membrane resistance.

-

-

Plasticizer: o-Nitrophenyl octyl ether (o-NPOE) [66.0 wt%]

-

Note: o-NPOE is preferred over DOS for Ca²⁺ sensors due to higher dielectric constant, which boosts selectivity.

-

-

Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight [32.5 wt%]

-

Solvent: Tetrahydrofuran (THF), inhibitor-free.

Step-by-Step Workflow

-

Cocktail Preparation:

-

Dissolve 200 mg of the total membrane components (ratios above) in 2.0 mL of THF.

-

Vortex for 10 minutes until the solution is completely homogeneous.

-

-

Casting:

-

Pour the solution into a glass ring (24 mm diameter) fixed on a glass plate.

-

Cover with a filter paper stack to slow evaporation (prevents surface skinning).

-

Allow to dry for 24 hours at room temperature.

-

-

Electrode Assembly:

-

Punch a 6-8 mm disk from the master membrane.

-

Mount the disk into the electrode body (Philips body or equivalent).

-

Internal Fill Solution: 10⁻³ M CaCl₂.

-

-

Conditioning:

-

Soak the electrode tip in 10⁻³ M CaCl₂ for 12 hours.

-

Why? To establish the phase boundary potential and hydrate the interface.

-

Figure 2: Fabrication workflow for ETH 5234-based polymeric membranes.

References

-

Original Characterization: Schefer, U., Ammann, D., Pretsch, E., & Simon, W. (1986). Neutral carrier based calcium-selective electrode with detection limit in the sub-nanomolar range. Analytical Chemistry, 58(11), 2282–2285. Link

-

Lipophilicity & Lifetime: Oesch, U., & Simon, W. (1980). Life time of neutral carrier based ion-selective liquid membrane electrodes. Analytical Chemistry, 52(4), 692–700. Link

-

Mg2+ Selectivity Anomaly: Zhu, J., et al. (2010). Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore.[1] Analytical Chemistry, 82(1), 436-440.[2] Link

-

Trace Level Detection: Chumbimuni-Torres, K. Y., et al. (2008). Electrochemical sample matrix elimination for trace-level potentiometric detection. Analytical Chemistry, 80(15), 6114-6118. Link

-

Review of ETH Carriers: Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-based ion-selective electrodes and bulk optodes. 1. General characteristics.[3][4] Chemical Reviews, 97(8), 3083–3132. Link

Sources

Role of Calcium ionophore IV in modulating intracellular calcium

An In-Depth Technical Guide to Modulating Intracellular Calcium with Calcium Ionophores: A Focus on Calcium Ionophore IV

Executive Summary

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes from fertilization and proliferation to neurotransmission and apoptosis. The ability to precisely manipulate intracellular Ca²⁺ concentrations is therefore a cornerstone of cellular research. Calcium ionophores are lipophilic molecules that facilitate the transport of calcium ions across biological membranes, effectively bypassing endogenous channels and pumps. This guide provides a comprehensive technical overview of the role and application of calcium ionophores in modulating intracellular calcium. While focusing on the unique characteristics of the highly selective Calcium Ionophore IV (ETH 5234), it also draws comparative insights from the more widely utilized ionophores, Ionomycin and A23187 (Calcimycin), to provide a holistic understanding for researchers, scientists, and drug development professionals. We will explore the fundamental mechanisms of action, provide detailed experimental protocols, and discuss the critical importance of experimental design for achieving robust and reproducible results.

Part 1: The Central Role of Calcium in Cellular Signaling

The concentration of free cytosolic calcium is meticulously maintained at a resting level of approximately 100 nM, which is several orders of magnitude lower than the extracellular concentration (~2 mM). This steep electrochemical gradient is critical for cellular function and is maintained by a complex system of ATP-dependent pumps and ion exchangers.

Upon cellular stimulation, transient increases in intracellular Ca²⁺, often in the form of complex oscillations or waves, are initiated through two primary pathways:

-

Influx from the Extracellular Space: Voltage-gated, ligand-gated, or store-operated calcium channels open to allow extracellular Ca²⁺ to enter the cell.

-

Release from Intracellular Stores: Signaling molecules like inositol 1,4,5-trisphosphate (IP₃) bind to receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol[1].

These calcium signals are decoded by a multitude of calcium-binding proteins, such as calmodulin and troponin C, which in turn activate downstream effector proteins including kinases, phosphatases, and transcription factors. This cascade of events ultimately dictates the cellular response. The ability to artificially induce these calcium signals with ionophores provides a powerful tool to investigate these fundamental pathways.

Part 2: Calcium Ionophores - Mechanism of Action

Calcium ionophores are essential tools for artificially increasing intracellular calcium levels. These molecules possess both hydrophobic and hydrophilic regions, allowing them to insert into the lipid bilayer of cell membranes[2]. Their core function is to bind specific ions and transport them across an otherwise impermeable membrane, moving down the ion's electrochemical gradient[2].

The general mechanism involves:

-

Complexation: The ionophore, present in the plasma membrane, binds a calcium ion from the extracellular fluid.

-

Translocation: The resulting lipophilic ionophore-Ca²⁺ complex diffuses across the lipid bilayer to the cytosolic side.

-

Dissociation: The ionophore releases the calcium ion into the cytosol, driven by the low intracellular Ca²⁺ concentration.

-

Recycling: The free ionophore then diffuses back to the extracellular side of the membrane to transport another ion.

This process effectively creates a temporary and selective pathway for calcium entry, mimicking aspects of physiological calcium influx.

Part 3: A Profile of Calcium Ionophore IV (ETH 5234)

While most biological studies employ A23187 or Ionomycin, Calcium Ionophore IV holds a specific and important niche, primarily in the field of analytical chemistry.

Chemical & Physical Properties:

-

Synonym(s): N,N-Dicyclohexyl-N′,N′-dioctadecyl-3-oxapentanediamide, ETH 5234

-

CAS Number: 126572-74-5

-

Molecular Formula: C₅₂H₁₀₀N₂O₃

-

Molecular Weight: 801.36 g/mol

Key Features & Primary Application: Calcium Ionophore IV is an extremely lipophilic, neutral ionophore with exceptionally high selectivity for Ca²⁺ ions. It exhibits selectivities for Ca²⁺ over Mg²⁺, Na⁺, and K⁺ of 10⁴, 10⁶, and 10⁸, respectively. This high lipophilicity and selectivity make it an ideal component for manufacturing ion-selective electrodes (ISEs) with long lifetimes and high precision for measuring Ca²⁺ activity in various samples. Its properties ensure minimal interference from other physiologically abundant cations, which is a critical requirement for accurate electrochemical sensors. While theoretically capable of transporting Ca²⁺ across cell membranes, its use in live-cell biological applications is not well-documented, likely due to its extreme lipophilicity which may alter its kinetic properties in a biological context compared to Ionomycin or A23187.

Part 4: Comparative Analysis of Common Calcium Ionophores

The choice of ionophore is a critical experimental decision. The three most referenced ionophores—A23187, Ionomycin, and Calcium Ionophore IV—have distinct properties that make them suitable for different applications.

| Feature | Calcium Ionophore A23187 (Calcimycin) | Ionomycin | Calcium Ionophore IV (ETH 5234) |

| CAS Number | 52665-69-7 | 56092-81-0[3][4] | 126572-74-5 |

| Source | Streptomyces chartreusensis | Streptomyces conglobatus[3] | Synthetic |

| Selectivity | Divalent cations (Ca²⁺, Mg²⁺)[5] | Highly selective for Ca²⁺ over Mg²⁺ (Ca > Mg >> Sr = Ba)[3] | Extremely high selectivity for Ca²⁺ over other cations |

| Potency | Less potent | More potent and specific than A23187[6][7] | N/A for biological systems |

| Primary Application | Research tool for increasing intracellular Ca²⁺, Artificial Oocyte Activation (AOA)[1][8][9][10] | Research tool for increasing intracellular Ca²⁺, AOA, cytokine stimulation[6][11] | Ion-Selective Electrodes (ISEs) for chemical sensing |

| Solubility | DMSO, Ethanol[12] | DMSO, Ethanol[4] | N/A (typically used in membrane cocktails) |

Causality Behind Experimental Choices:

-

A researcher might choose Ionomycin over A23187 when a more specific and potent elevation of intracellular Ca²⁺ is required, with minimal concurrent increase in Mg²⁺[6][7]. Studies comparing the two for oocyte activation have shown Ionomycin can lead to higher activation rates[13][14][15].

-

A23187 is a well-established, cost-effective tool and remains widely used. However, its broader selectivity for divalent cations means it can also perturb intracellular magnesium levels, a factor that must be considered when interpreting results[5][8].

-

Calcium Ionophore IV would be the exclusive choice for an analytical chemist or engineer developing a highly stable and selective calcium sensor, where its lipophilicity and selectivity are paramount advantages.

Part 5: Experimental Protocol for Modulating Intracellular Calcium

This section provides a generalized, self-validating protocol for inducing an increase in intracellular Ca²⁺ using an ionophore like Ionomycin or A23187.

Causality and Trustworthiness: This protocol is designed to be self-validating by incorporating essential controls. The vehicle control (e.g., DMSO) ensures that the observed effect is not due to the solvent. A dose-response experiment is critical to identify the lowest effective concentration that elicits a response without inducing significant cytotoxicity, as ionophores can be toxic at higher concentrations[16]. A viability assay confirms that the observed cellular phenotype is a specific result of calcium signaling and not a non-specific consequence of cell death.

Step-by-Step Methodology

-

Reagent Preparation (Stock Solution): a. Dissolve the calcium ionophore (e.g., Ionomycin, A23187) in high-quality, anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 1-10 mM)[2][12]. b. Aliquot the stock solution into small volumes in light-protecting tubes and store at -20°C. Avoid repeated freeze-thaw cycles[12]. Some ionophores are light-sensitive and should be handled accordingly[17].

-

Cell Preparation: a. Culture cells under standard conditions until they reach the desired confluency (typically 70-80%). b. Ensure the culture medium contains a physiological concentration of calcium (typically 1-2 mM) for the ionophore to transport.

-

Treatment Protocol: a. On the day of the experiment, thaw an aliquot of the ionophore stock solution. b. Dilute the stock solution in pre-warmed culture medium to the desired final working concentration. A typical starting range for Ionomycin or A23187 is 0.5-5 µM. Note: The optimal concentration is cell-type dependent and must be determined via a dose-response experiment. c. Prepare a vehicle control by adding the same volume of DMSO (or ethanol) to the medium. The final DMSO concentration should typically be ≤ 0.1%. d. Remove the old medium from the cells and gently add the medium containing the ionophore or the vehicle control. e. Incubate the cells for the desired period. For acute Ca²⁺ influx studies, this may be minutes. For studies on downstream effects like gene expression or apoptosis, this may be several hours. Incubation times of 15 minutes are common in oocyte activation protocols[9][17].

-

Validation and Analysis: a. Confirming Ca²⁺ Influx: To directly validate the ionophore's effect, pre-load cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-4) before treatment and measure the change in fluorescence using a plate reader or fluorescence microscope. b. Assessing Cytotoxicity: At the end of the incubation period, assess cell viability using a standard method like Trypan Blue exclusion or an MTT assay to ensure the observed effects are not due to toxicity[16]. c. Downstream Endpoint Analysis: Harvest cells for downstream analysis, such as Western blotting for phosphorylated proteins, qPCR for gene expression, or flow cytometry for apoptosis markers.

Part 6: Applications in Research

The primary application discussed in recent literature is Artificial Oocyte Activation (AOA) . In cases of fertilization failure after intracytoplasmic sperm injection (ICSI), often due to a deficiency in sperm-borne activating factors, calcium ionophores can be used to mimic the natural Ca²⁺ oscillations that trigger egg activation and embryonic development[1][8][9][10][18][19]. This has been shown to significantly improve fertilization and pregnancy rates in affected patients[18].

Other key research applications include:

-

Studying Ca²⁺-dependent cell death: Inducing a sustained calcium overload to investigate the pathways of apoptosis and necrosis[12][20].

-

Inducing Cytokine Production: In immunology, ionophores are often used in combination with phorbol esters (like PMA) to strongly stimulate T-cells and other immune cells to produce cytokines for analysis[11].

-

Investigating Neurotransmission: Triggering neurotransmitter release from synaptosomes or cultured neurons to study the mechanics of synaptic vesicle fusion.

Conclusion

Calcium ionophores are indispensable reagents that provide researchers with direct control over intracellular calcium levels. While the highly lipophilic and selective Calcium Ionophore IV is expertly suited for the precise electrochemical measurement of calcium in analytical applications, the workhorses of cellular biology remain Ionomycin and A23187. By understanding their distinct mechanisms, properties, and the critical importance of validated, controlled experimental design, scientists can effectively leverage these powerful tools to dissect the intricate and vital roles of calcium signaling in health and disease. Future advancements may focus on developing ionophores with tunable kinetics or the ability to target specific organelles to provide even greater spatiotemporal control over intracellular calcium modulation.

References

-

Frontiers. (2021-07-14). Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation. [Link]

-

Felicity IVF. Calcium Ionophore Activation. [Link]

-

PMC. (2021-10-16). Treatment with Calcium Ionophore Improves The Results in Patients with Previous Unsuccessful Attempts at The Fertilization: A Cohort Study. [Link]

-

YouTube. (2023-10-09). What is Calcium Ionophore and how does it help?. [Link]

-

KITAZATO CORPORATION. Calcium Ionophore. [Link]

-

PubMed. (1979-07). Cytotoxicity of ionophore A23187 for basophils and other human blood cells. [Link]

-

Frontiers. Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles. [Link]

-

PMC. (2022-12-02). Calcium ionophore improves embryonic development and pregnancy outcomes in patients with previous developmental problems in ICSI cycles. [Link]

-

MDPI. Disruption of Calcium Homeostasis in Human Spermatozoa: Implications on Mitochondrial Bioenergetics, ROS Production, Phosphatidylserine Externalization, and Motility. [Link]

-

Dovepress. (2022). Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles. [Link]

-

Taylor & Francis Online. Calcium ionophore – Knowledge and References. [Link]

-

PubMed. Mechanism of action of calcium ionophores on intact cells. [Link]

-

NIH. (2023-05-29). Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. [Link]

-

BioCrick. Ionomycin free acid | CAS:56092-81-0 | calcium ionophore. [Link]

-

Oxford Academic. (2022-06-30). P-211 Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. [Link]

-

Bio-Techne. Ionomycin free acid | General Calcium Signaling Agents. [Link]

-

Eugin Group. (2023-06-08). Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. [Link]

-

MP Biomedicals. Ionomycin Calcium Salt. [Link]

-

PubMed. (2023-05-29). Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. [Link]

Sources

- 1. Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Ionomycin (free acid), Ca2+ ionophore (CAS 56092-81-0) | Abcam [abcam.com]

- 4. Ionomycin free acid | CAS:56092-81-0 | calcium ionophore | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-techne.com [bio-techne.com]

- 8. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]

- 9. felicityivf.com [felicityivf.com]

- 10. Calcium ionophore improves embryonic development and pregnancy outcomes in patients with previous developmental problems in ICSI cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mpbio.com [mpbio.com]

- 12. Calcium Ionophore A23187 | Hello Bio [hellobio.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Significant diferences in eficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - EuginGroup [eugingroup.com]

- 15. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. product.kitazato.co.jp [product.kitazato.co.jp]

- 18. Treatment with Calcium Ionophore Improves The Results in Patients with Previous Unsuccessful Attempts at The Fertilization: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

Lipophilicity and Membrane Transport of Calcium Ionophore IV (ETH 5234)

Abstract

Calcium Ionophore IV (ETH 5234) represents a critical class of neutral carrier ionophores designed for high-performance ion-selective electrodes (ISEs) and optodes. Distinguished by its extreme lipophilicity and superior selectivity for

Physicochemical Identity and Significance

Calcium Ionophore IV is chemically defined as N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide . It functions as a neutral carrier, sequestering

Key Technical Specifications

| Parameter | Specification |

| Common Name | Calcium Ionophore IV (ETH 5234) |

| CAS Number | 126572-74-5 |

| Molecular Formula | |

| Molecular Weight | 801.36 g/mol |

| Lipophilicity ( | > 10 (Estimated >14 for similar C18 analogs) |

| Selectivity ( | ~ -4.0 to -5.0 (Favors Ca over Mg by |

| Primary Application | Ion-Selective Electrodes (ISE), Bulk Optodes, Nanosphere Sensors |

Why Lipophilicity Matters

In sensor applications, the longevity of a membrane is directly proportional to the lipophilicity of its components. Early ionophores (e.g., ETH 1001) suffered from gradual leaching into aqueous samples, causing signal drift and sensor failure. ETH 5234 utilizes two long octadecyl (

Mechanism of Membrane Transport[2]

ETH 5234 operates via a mobile carrier mechanism . Unlike channel formers (e.g., Gramicidin) that create a pore, ETH 5234 physically diffuses across the membrane while complexed with the ion.

The Transport Cycle

-

Extraction: At the source phase interface (aqueous/membrane), the ionophore (

) displaces the hydration shell of the calcium ion ( -

Diffusion: The complex diffuses down the concentration gradient through the hydrophobic membrane interior.

-

Release: At the receiving phase interface, the complex dissociates, releasing

into the aqueous phase while the free ionophore diffuses back to the source interface.

Stoichiometry: The complexation typically follows a 1:2 or 1:3 metal-to-ligand ratio (

Visualization: Carrier-Mediated Transport Pathway

Figure 1: Cycle of carrier-mediated calcium transport by ETH 5234 across a hydrophobic membrane.

Experimental Protocols

Protocol A: Determination of Lipophilicity (Segmented Sandwich Membrane Method)

Objective: To determine the lipophilicity and complex formation constants without requiring radioisotopes.

Principle: This method measures the potential difference across a "sandwich" of two fused membranes: one containing the ionophore and one without.[1] The transient membrane potential reflects the activity ratio of the ion at the two interfaces, allowing calculation of the formation constant.[1]

Materials:

-

Membrane A: PVC (33%), Plasticizer (DOS, 66%), Lipophilic Salt (KTpClPB, 1%).

-

Membrane B: Same as A, but includes ETH 5234 (approx. 10-50 mmol/kg).

-

Electrolyte: 0.1 M

. -

Equipment: High-impedance potentiometer (

).

Workflow:

-

Casting: Dissolve components for Membrane A and B separately in THF. Pour into glass rings and evaporate THF to form master membranes (200 µm thick).

-

Conditioning: Cut discs from both membranes. Condition Membrane A in 0.1 M

overnight. Keep Membrane B dry or condition similarly (depending on specific variant of method). -

Fusion: Immediately before measurement, blot the discs dry. Press one segment of Membrane A against one segment of Membrane B to form a fused sandwich (

). -

Measurement: Mount the sandwich in an electrode body.

-

Inner filling: 0.1 M

. -

Sample: 0.1 M

.

-

-

Data Acquisition: Record the EMF immediately. The potential will drift as the ionophore diffuses from B to A. The initial potential (

) is the critical value.

Calculation:

The formation constant

Protocol B: U-Tube Passive Transport Assay

Objective: To quantify the net flux of

Materials:

-

U-Tube Apparatus: Glass U-tube with a central hydrophobic barrier (bulk liquid membrane).

-

Source Phase: 10 mM

, pH 7.4 (HEPES buffer). -

Receiving Phase: 10 mM EDTA or plain buffer (to maintain zero trans concentration).

-

Organic Phase (Membrane): Chloroform or Dichloromethane containing 1 mM ETH 5234.

Workflow:

-

Setup: Fill the bottom curve of the U-tube with 10 mL of the Organic Phase (containing ETH 5234).

-

Addition: Simultaneously add 5 mL of Source Phase to the left arm and 5 mL of Receiving Phase to the right arm.

-

Stirring: Stir the organic phase magnetically (slow speed) to minimize boundary layer effects without emulsifying the phases.

-

Sampling: At defined intervals (0, 30, 60, 120 min), withdraw 50 µL from the Receiving Phase.

-

Quantification: Analyze

concentration in samples using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP-MS).

Self-Validation Check:

-

Control: Run a parallel U-tube with organic phase lacking ETH 5234. Flux should be negligible.

-

Mass Balance: The loss of Ca from Source should equal the gain in Receiving (accounting for sampling volume).

Visualization of Experimental Logic

Figure 2: Workflow for the Segmented Sandwich Membrane Method to determine ionophore properties.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Drifting Potentials | Leaching of ionophore or plasticizer. | Confirm use of ETH 5234 (high lipophilicity). Switch plasticizer to DOS (Dioctyl sebacate).[1] |

| Low Slope (<25 mV/dec) | Insufficient anionic sites in membrane. | Add lipophilic salt (e.g., NaTPB or KTpClPB) at 50-80 mol% relative to ionophore. |

| Poor Selectivity vs Mg | Incorrect membrane composition. | Ensure ETH 5234 is used, not A23187. Verify pH is within 5-9 to avoid proton interference. |

| Opacity in Membrane | Incompatible polymer/plasticizer ratio. | Maintain 1:2 ratio of PVC to Plasticizer. Use THF as solvent and evaporate slowly. |

References

-

Sigma-Aldrich. Calcium ionophore IV Selectophore™, function tested. Product Specification. Link

-

Chumbimuni-Torres, K. Y., et al. (2008). "Electrochemical sample matrix elimination for trace-level potentiometric detection with polymeric membrane ion-selective electrodes." Analytical Chemistry, 80(15), 6114-6118. Link

-

Zhu, J., et al. (2009). "Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore."[2] Analytical Chemistry, 82(1), 436-440. Link

-

Mišković, S., & Bakker, E. (2005). "Determination of complex formation constants of lipophilic neutral ionophores in solvent polymeric membranes with segmented sandwich membranes." Analytical and Bioanalytical Chemistry, 381(8). Link

Sources

- 1. Determination of complex formation constants of lipophilic neutral ionophores in solvent polymeric membranes with segmented sandwich membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Selectivity Profile & Application of Calcium Ionophore IV (ETH 5234)

[1][2]

Executive Summary

Calcium Ionophore IV (Chemical Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide; Designation: ETH 5234 ) is a highly lipophilic neutral carrier designed primarily for potentiometric sensing (Ion-Selective Electrodes - ISEs) and optical sensing (optodes).[1][2][3]

Unlike the antibiotic ionophore A23187 (Calcimycin) , which is frequently used in biological cell activation (e.g., IVF) and transports both

This guide details the selectivity profile of ETH 5234, its discrimination against interfering divalent cations (specifically

Part 1: Chemical Identity & Mechanism of Action[1][2][4]

Structural Properties

Calcium Ionophore IV belongs to the class of diamide neutral carriers .[1] Its structure features two cyclohexyl groups and two long octadecyl chains.[1]

-

Molecular Formula:

[1][2][4] -

Function: It acts as a solvating agent that replaces the hydration shell of the calcium ion, allowing it to permeate hydrophobic membranes (e.g., PVC, polyurethane).[1][2]

Coordination Mechanism

The ionophore forms a 1:3 (metal:ligand) complex with

Visualization: Coordination Logic

The following diagram illustrates the logical flow of cation coordination and transport selectivity.

Figure 1: Mechanism of selective transport. ETH 5234 preferentially binds Ca2+ over Mg2+ due to cavity size fitting and coordination geometry.[1][2]

Part 2: Selectivity Profile

The selectivity of an ionophore is quantified by the Selectivity Coefficient (

Quantitative Selectivity Data

The following data represents typical values obtained in a PVC membrane containing DOS (Bis(2-ethylhexyl) sebacate) or o-NPOE (2-Nitrophenyl octyl ether) as a plasticizer.

| Interfering Ion ( | Selectivity Coefficient ( | Discrimination Factor | Significance |

| Magnesium ( | -4.4 | ~25,000 : 1 | Critical: Excellent discrimination allows use in blood/serum where Mg is present.[1][2] |

| Sodium ( | -5.9 | ~1,000,000 : 1 | Essential for physiological measurements (high Na background).[1][2] |

| Potassium ( | -7.5 | ~30,000,000 : 1 | Negligible interference.[1][2] |

| Hydrogen ( | -3.1 | ~1,000 : 1 | Caution: pH sensitivity exists.[1][2] Samples must be buffered (typically pH 7.4).[1] |

| Lithium ( | -5.8 | ~600,000 : 1 | Negligible interference.[1][2] |

Expert Insight: The Stoichiometry Anomaly

While ETH 5234 is a Calcium ionophore, its selectivity is not static.[1][2][5]

-

Standard Mode: With a standard borate-to-ionophore ratio (approx 50 mol%), it is highly Ca-selective.[1][2]

-

The Mg-Anomaly: Research has shown that by drastically altering the concentration of the ionophore and the lipophilic salt (borate), ETH 5234 can be forced into a mode where it exhibits Magnesium selectivity.[1] This is due to the formation of different complex stoichiometries (

vs-

Takeaway: Always strictly adhere to the recommended membrane formulation (Section 4) to maintain Ca-selectivity.[1]

-

Part 3: Experimental Protocol - Determination of Selectivity

To validate the selectivity of Calcium Ionophore IV for your specific application, use the Separate Solution Method (SSM) .[1][2] This is preferred over the Fixed Interference Method (FIM) for initial screening of highly selective carriers.[1]

Materials

-

Plasticizer: o-NPOE (2-Nitrophenyl octyl ether) – preferred for divalent selectivity.[1][2]

-

Lipophilic Additive: KTpClPB (Potassium tetrakis(4-chlorophenyl)borate).[1][2]

-

Polymer: High molecular weight PVC.[1]

Workflow: Separate Solution Method (SSM)

Figure 2: Separate Solution Method workflow for determining selectivity coefficients.

Calculation

The selectivity coefficient is calculated as:

Part 4: Troubleshooting & Optimization

Trace Level Detection

If your goal is to measure nanomolar

-

Solution: Use a buffered internal solution (e.g., Ca-EDTA buffer) to fix the internal

activity at a lower level (

pH Interference

With a

References

-

Sigma-Aldrich. Calcium ionophore IV Selectophore®, function tested.[1][2] Product Specification & Data Sheet.[1][4] Link

-

Bakker, E., et al. (1997).[1] Determination of Unbiased Selectivity Coefficients of Neutral Carrier-Based Cation-Selective Electrodes. Analytical Chemistry, 69, 1061.[1][2] Link[1][2]

-

Zhu, J., et al. (2009).[1][4][5] Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore.[1][2][4][5] Analytical Chemistry, 82(1), 436-440.[1][2][4][5] Link[1][2]

-

Chumbimuni-Torres, K.Y., et al. (2008).[1][2][4] Electrochemical sample matrix elimination for trace-level potentiometric detection.[1][2][3][4][5] Analytical Chemistry, 80(15), 6114-6118.[1][2][4] Link[1][2]

-

Scientific Laboratory Supplies. Calcium ionophore IV, Selectophore Data.Link[1][2]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 4. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 5. 钙离子载体 IV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

Commercial suppliers of research-grade Calcium ionophore IV

A Guide for Analytical Sensor Development and High-Precision Potentiometry[1]

Executive Summary

Calcium Ionophore IV (chemically known as ETH 5234 ) represents the gold standard in neutral carrier-based calcium sensing. Unlike biological ionophores (e.g., A23187 or Ionomycin) used primarily for cell signaling manipulation, Ionophore IV is engineered specifically for Ion-Selective Electrodes (ISEs) and optodes. Its defining characteristics are extreme lipophilicity and superior selectivity for Ca²⁺ over Mg²⁺, making it the critical reagent for blood electrolyte analysis and environmental monitoring where magnesium interference is a limiting factor.

This guide provides a technical breakdown of commercial sourcing, chemical mechanisms, and a validated protocol for fabricating potentiometric sensors.

Part 1: Chemical Identity & Mechanism

To ensure reproducibility, researchers must distinguish "Ionophore IV" from its predecessors (I, II, III) and biological counterparts.

| Feature | Specification |

| Common Name | Calcium Ionophore IV |

| Chemical Name | N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide |

| Synonym | ETH 5234 |

| CAS Number | 126572-74-5 |

| Molecular Formula | C₅₂H₁₀₀N₂O₃ |

| Molecular Weight | 801.36 g/mol |

| Primary Function | Neutral carrier for Ca²⁺ in polymeric membranes (ISEs) |

| Key Selectivity | log |

Mechanism of Action: The Neutral Carrier Principle

Calcium Ionophore IV functions as a neutral carrier (ionophore) within a lipophilic membrane (typically PVC). Unlike ion exchangers, it does not have a charged group. Instead, it wraps around the Ca²⁺ ion, coordinating it via amide oxygens to form a lipophilic complex that shuttles the ion across the membrane interface, generating a Nernstian potential difference.

Figure 1: Chelation & Transport Mechanism

Caption: ETH 5234 selectively extracts Ca²⁺ into the membrane phase, rejecting Mg²⁺ due to cavity size constraints, generating a measurable potential.

Part 2: Commercial Supply Landscape

For research-grade applications (analytical sensors), purity and "function testing" are paramount. Industrial-grade variants often contain synthesis byproducts that ruin sensor detection limits.

Primary Supplier: Sigma-Aldrich (Merck)

Sigma-Aldrich (formerly Fluka) is the originator of the "Selectophore™" brand, which sets the standard for ISE reagents.

-

Product: Calcium Ionophore IV, Selectophore™[1][2][3][4][5][6]

-

Catalog Number: 21198

-

Grade: Function tested for ISE (Slope > 28 mV/dec).

-

Format: Powder or Cocktail (pre-mixed solution).

Alternative Sources (Chemical Synthesis)

While Sigma is the primary distributor of the branded "Selectophore" grade, other chemical suppliers provide the compound under its CAS number (126572-74-5).

-

Santa Cruz Biotechnology: Often carries ETH compounds for research.

-

Specific Synthesis Houses: Companies like Toronto Research Chemicals may synthesize custom batches, but validation for electrochemical slope is required by the end-user.

Buyer’s Advisory:

Critical Warning: Do not confuse Calcium Ionophore IV with A23187 (Calcimycin) or Ionomycin . If your goal is intracellular calcium imaging or oocyte activation (IVF), Ionophore IV is NOT the correct reagent. It is strictly for sensor fabrication.

Part 3: Validated Experimental Protocol

Application: Fabrication of a Calcium-Selective PVC Membrane Electrode.

Objective: Create a sensor capable of detecting Ca²⁺ down to

1. Reagents & Materials

-

Ligand: Calcium Ionophore IV (ETH 5234) - 1.0 wt%

-

Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) - 0.5 wt% (Crucial for reducing anionic interference and lowering resistance).

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) - 65.5 wt% (High dielectric constant promotes selectivity).

-

Matrix: Poly(vinyl chloride) (High Molecular Weight) - 33.0 wt%.

-

Solvent: Tetrahydrofuran (THF), inhibitor-free.

2. Fabrication Workflow

Figure 2: Membrane Casting Protocol

Caption: Step-by-step fabrication of a PVC-based ion-selective membrane using solvent casting.

3. Detailed Steps

-

Cocktail Preparation: Dissolve 1 mg Ionophore IV, 0.5 mg KTpClPB, 65.5 mg o-NPOE, and 33 mg PVC in 3 mL of THF.

-

Expert Note: The molar ratio of Ionophore to Additive (KTpClPB) is critical. The ionophore must be in molar excess (typically 2:1 or 3:1) relative to the additive to ensure neutral carrier mechanism dominates.

-

-

Casting: Pour the solution into a glass ring (approx. 24mm diameter) fixed on a glass plate. Cover with a beaker to slow evaporation. Rapid evaporation leads to membrane inhomogeneity.

-

Mounting: Once the THF evaporates (membrane becomes a transparent, flexible film), cut a small disc (5-7 mm) and glue it to the end of a PVC electrode tube using a THF/PVC slurry.

-

Conditioning: Fill the electrode with internal solution (

M CaCl₂) and soak the tip in the same solution for 12 hours. This establishes the phase boundary equilibrium.

Part 4: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Sub-Nernstian Slope (< 25 mV/dec) | Membrane Leaching / Old Solution | Re-condition in fresh |

| Drift | Lipophilicity Failure | Ensure "Ionophore IV" was used (ETH 5234), not Ionophore I. IV is designed for long lifetime. |

| High Resistance | Missing Additive | Verify KTpClPB was added. Pure neutral carriers have very high resistance without ionic sites. |

| Poor Selectivity | Wrong Plasticizer | Use o-NPOE (polar). Non-polar plasticizers (like DOS) reduce divalent ion selectivity. |

References

-

Qin, Y., Mi, P., & Bakker, E. (2000). Determination of Selectivity Coefficients of Neutral Carrier-Based Ion-Selective Electrodes. Analytical Chemistry . Link

-

Sigma-Aldrich. (n.d.). Calcium Ionophore IV Selectophore™ Product Specification. Merck KGaA .[1][2] Link

-

Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry . Link

-

Suzuki, K., et al. (1995). Design of Calcium Ionophores for Ion-Selective Electrodes. Analytical Sciences . Link

Sources

- 1. Calcium ionophore IV Selectophore®, function tested 126572-74-5 [sigmaaldrich.com]

- 2. Calcium ionophore I Selectophore®, function tested, = 99.0 58801-34-6 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Calcium ionophore II Selectophore®, function tested 74267-27-9 [sigmaaldrich.com]

- 5. Calcium ionophore IV Selectophore®, function tested 126572-74-5 [sigmaaldrich.com]

- 6. Selectophore Calcium Ionophore IV - Cocktail for membranes, MilliporeSigma Supelco 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

A Senior Application Scientist's Guide to the Handling and Storage of Calcium Ionophore IV Powder

Introduction: The Critical Role of Calcium Signaling and the Utility of Calcium Ionophore IV

In the intricate landscape of cellular signaling, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes, from gene transcription and proliferation to muscle contraction and apoptosis. The ability to precisely manipulate intracellular Ca²⁺ concentrations is therefore a cornerstone of modern biological research. Calcium Ionophore IV, also known as ETH 5234, is a highly lipophilic, electrically neutral ionophore that exhibits exceptional selectivity for Ca²⁺ ions. Its primary function is to transport calcium ions across biological membranes, effectively increasing cytosolic Ca²⁺ levels and enabling researchers to simulate and study the downstream effects of calcium signaling pathways.[1] This guide provides an in-depth technical framework for the proper handling, storage, and preparation of Calcium Ionophore IV powder, ensuring the integrity, reproducibility, and safety of your experiments.

Section 1: Physicochemical Properties and Mechanism of Action

A thorough understanding of the fundamental properties of Calcium Ionophore IV is paramount to its effective use. As a synthetic, neutral ionophore, its structure is engineered for high affinity and selectivity for divalent calcium ions over other cations like Mg²⁺, Na⁺, and K⁺.

Key Physicochemical Data

| Property | Value | Source |

| Synonyms | N,N-Dicyclohexyl-N′,N′-dioctadecyl-3-oxapentanediamide, ETH 5234 | |

| Molecular Formula | C₅₂H₁₀₀N₂O₃ | |

| Molecular Weight | 801.36 g/mol | |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 50-53 °C | |

| Solubility | Insoluble in water. Soluble in organic solvents such as DMSO and ethanol. | [1][2][3] |

Mechanism of Action: Facilitated Diffusion of Calcium

Calcium Ionophore IV operates by binding Ca²⁺ ions and enveloping them in a lipophilic exterior. This complex can then diffuse across the lipid bilayer of cellular membranes, down the electrochemical gradient.[1] Once inside the cytosol, the ionophore releases the Ca²⁺ ion, thereby increasing the intracellular free calcium concentration. This process bypasses the cell's natural, tightly regulated calcium channels, providing a direct and potent method for inducing calcium influx.

Caption: Mechanism of Calcium Ionophore IV Action.

Section 2: Handling and Storage of Lyophilized Powder

The stability and efficacy of Calcium Ionophore IV are contingent upon meticulous storage and handling of the lyophilized powder. The compound is hygroscopic and can be sensitive to light and temperature.

Rationale for Storage Conditions

-

Temperature: Storage at -20°C is recommended.[1] This sub-zero temperature minimizes the rate of potential chemical degradation, ensuring the long-term integrity of the compound. Storing at 4°C is not recommended for long-term preservation.

-

Atmosphere: The powder should be stored under a dry, inert atmosphere (e.g., argon or nitrogen). The compound is hygroscopic, meaning it can readily absorb moisture from the air.[4][5] Water absorption can lead to clumping, difficulty in weighing, and potential hydrolysis, compromising its activity.

-

Light: Protect from light.[6] Many complex organic molecules, including ionophores, can be susceptible to photodegradation.[7] Light exposure can induce chemical reactions that alter the molecule's structure and function.

-

Container: Always store the powder in its original, tightly sealed vial.[1] This prevents moisture ingress and contamination.

Summary of Powder Storage Guidelines

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes chemical degradation. |

| Atmosphere | Keep dry; under inert gas if possible. | Prevents hygroscopic water absorption and potential hydrolysis. |

| Light | Protect from light (store in a dark box or amber vial). | Prevents photodegradation. |

| Container | Original, tightly sealed vial. | Ensures integrity and prevents contamination. |

Section 3: Preparation of Stock Solutions

Proper reconstitution of the powder into a stock solution is a critical step that dictates the accuracy of experimental concentrations. Given its insolubility in aqueous buffers, organic solvents are required.

Choosing the Right Solvent

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of Calcium Ionophore IV.[3] Ethanol is also a viable solvent.[1]

Causality: The choice of an appropriate organic solvent is dictated by the lipophilic nature of the ionophore. DMSO is a powerful polar aprotic solvent that can effectively solvate the large, nonpolar structure of Calcium Ionophore IV. It is crucial to use anhydrous or high-purity, low-water content DMSO. The hygroscopic nature of DMSO means it can absorb atmospheric water, which can reduce the stability of the dissolved ionophore and affect its solubility.[8]

Step-by-Step Protocol for Reconstitution (10 mM Stock in DMSO)

This protocol provides a self-validating system for preparing a 10 mM stock solution.

-

Pre-experimental Preparation:

-

Allow the vial of Calcium Ionophore IV powder to equilibrate to room temperature for at least 15-20 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.

-

Use only new, unopened anhydrous DMSO (≤0.02% water).

-

All handling should be performed in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

-

Calculation of Solvent Volume:

-

The molecular weight (MW) of Calcium Ionophore IV is 801.36 g/mol .

-

To make a 10 mM (0.010 mol/L) stock solution, use the following formula: Volume (L) = [Mass of powder (g) / MW ( g/mol )] / Concentration (mol/L)

-

Example: For 1 mg (0.001 g) of powder: Volume (L) = [0.001 g / 801.36 g/mol ] / 0.010 mol/L = 0.0001248 L = 124.8 µL

-

Therefore, you would add 124.8 µL of anhydrous DMSO to 1 mg of powder to achieve a 10 mM concentration.

-

-

Dissolution:

-

Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.

-

Recap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution.

-

If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[3] Visually inspect the solution against a light source to ensure no particulates remain.

-

-

Aliquoting and Storage:

-

Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes.

-

Causality: Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock. Each time the stock is thawed, it is exposed to ambient temperature and moisture, increasing degradation risk.

-

Caption: Workflow for Preparing Calcium Ionophore IV Stock Solution.

Section 4: Storage and Stability of Stock Solutions

Stock Solution Storage

-

Temperature: Store DMSO stock solution aliquots at -20°C for short- to mid-term storage (up to 3 months) or at -80°C for long-term storage.[3][9]

-

Light Protection: Aliquots should be stored in a dark container or a freezer box protected from light.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[9] Use a fresh aliquot for each experiment.

Stability Considerations

DMSO stock solutions of similar calcium ionophores are reported to be stable for at least 3 months when stored at -20°C and protected from light and moisture.[3] For working solutions diluted in aqueous media, it is imperative to prepare them fresh for each experiment and use them immediately. The lipophilic ionophore can precipitate out of aqueous solutions over time, leading to inaccurate effective concentrations.

Section 5: Safety and Disposal

While not classified as a hazardous substance under OSHA 29 CFR 1910.1200, good laboratory practice dictates that Calcium Ionophore IV should be handled with care.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the powder or its solutions.

-

Inhalation: Avoid inhaling the powder.[2] Handle in a well-ventilated area or a chemical fume hood.

-

Contact: Avoid contact with skin and eyes.[2] In case of contact, flush the affected area with copious amounts of water.

-

Disposal: Dispose of all waste, including empty vials, used tubes, and solutions, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

References

-

Scientific Laboratory Supplies. Calcium ionophore IV, Selectop | 21198-50MG-F. SLS. Available from: [Link]

-

KITAZATO CORPORATION. Calcium Ionophore. KITAZATO CORPORATION. Available from: [Link]

-

Reddit. long term stable chemical for disinfecting stored water. r/preppers. Available from: [Link]

-

ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. ResearchGate. Available from: [Link]

-

ResearchGate. Formation and stability of calcium complexes of dimethyl sulfoxide in water. ResearchGate. Available from: [Link]

-

ResearchGate. The Role of Calcium Ions in the Photocatalytic Oxidation of Humic Acid at Neutral pH. ResearchGate. Available from: [Link]

-

PubMed. Calcium Hypochlorite Solutions: Evaluation of Surface Tension and Effect of Different Storage Conditions and Time Periods over pH and Available Chlorine Content. PubMed. Available from: [Link]

-

PubMed. High-Shear Granulation of Hygroscopic Probiotic-Encapsulated Skim Milk Powder: Effects of Moisture-Activation and Resistant Maltodextrin. PubMed. Available from: [Link]

-

PubMed. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons. PubMed. Available from: [Link]

-

Wikipedia. Hygroscopy. Wikipedia. Available from: [Link]

-

Journal of Mammalian Ova Research. Clinical application of calcium ionophore (A23187) oocyte activation in fertilization failure after ICSI. JMOR. Available from: [Link]

-

ResearchGate. Effects of inorganic ions on the photocatalytic degradation of carbamazepine. ResearchGate. Available from: [Link]

-

MDPI. The Effect of Long-Term Storage on the Physiochemical and Bactericidal Properties of Electrochemically Activated Solutions. MDPI. Available from: [Link]

-

PubMed. Photodegradation of veterinary ionophore antibiotics under UV and solar irradiation. PubMed. Available from: [Link]

-

Sunresin. Storage Conditions of Ion Exchange Resins. Sunresin. Available from: [Link]

-

ResearchGate. Effect of water content on the flowability of hygroscopic powders. ResearchGate. Available from: [Link]

-

ResearchGate. What is proper concentration of calcium ionophore A23187 for induction of acrosome reaction of human sperm?. ResearchGate. Available from: [Link]

-

Cytiva. Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO. Cytiva. Available from: [Link]

-

ResearchGate. (PDF) The Effect of Long-Term Storage on the Physiochemical and Bactericidal Properties of Electrochemically Activated Solutions. ResearchGate. Available from: [Link]

-

YouTube. Channel-forming Ionophores | Biological significance of ionophores. YouTube. Available from: [Link]

-

ResearchGate. The Effect of Calcium Ions in the Adsorption and Photocatalytic Oxidation of Humic Acid. ResearchGate. Available from: [Link]

-

ResearchGate. What is the effect of DMSO in calcium assays?. ResearchGate. Available from: [Link]

Sources

- 1. agscientific.com [agscientific.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Calcium Ionophore (NBP2-33206): Novus Biologicals [novusbio.com]

- 4. Hygroscopy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. product.kitazato.co.jp [product.kitazato.co.jp]

- 7. Photodegradation of veterinary ionophore antibiotics under UV and solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

Technical Guide: Calcium Ionophore IV (ETH 5234) in Potentiometric Sensing

[1]

Executive Summary

Calcium Ionophore IV (chemically known as ETH 5234 ) represents the gold standard in neutral carrier technology for the potentiometric detection of calcium ions (

This guide details the physicochemical properties, fabrication protocols, and mechanistic principles of Calcium Ionophore IV, providing a distinct separation from its biological counterparts to ensure experimental success.

Part 1: Chemical Profile & Mechanistic Distinction[2]

Identity and Physicochemical Properties

Calcium Ionophore IV is a neutral diamide carrier. Its design prioritizes high selectivity for

-

Chemical Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide

-

CAS Number: 126572-74-5[3]

-

Function: Ion-selective membrane carrier (neutral carrier)

-

Key Advantage: High lipophilicity (

), preventing washout into the sample solution.

The "Ionophore" Confusion: ETH 5234 vs. A23187/Ionomycin

Researchers often conflate "Calcium Ionophore IV" with biological ionophores. This distinction is critical for experimental integrity.

| Feature | Calcium Ionophore IV (ETH 5234) | A23187 (Calcimycin) / Ionomycin |

| Primary Application | Sensors (ISEs, Optodes) | Cell Biology (Signal Transduction) |

| Mechanism | Neutral carrier; complexes | Carboxylic acid antibiotic; transports |

| Lipophilicity | Extremely High (Designed to stay in the sensor membrane). | Moderate (Designed to enter/exit lipid bilayers). |

| Target Matrix | Serum, Plasma, Water (External measurement). | Intracellular Cytosol (Internal manipulation). |

| Selectivity ( | Very High ( | Lower (A23187 transports |

Critical Warning: Do not use Calcium Ionophore IV (ETH 5234) for inducing calcium influx in living cells (e.g., oocyte activation). It is insoluble in aqueous media and designed to remain embedded in a polymer matrix. Use A23187 or Ionomycin for cell physiology.[4][5]

Part 2: Selectivity & Performance Data[2]

The utility of ETH 5234 relies on its Selectivity Coefficients (

Table 1: Selectivity Coefficients (

| Interfering Ion ( | Interpretation | |

| Magnesium ( | -4.0 | Rejects Mg by factor of 10,000. Crucial for blood analysis. |

| Sodium ( | -6.1 | Rejects Na by factor of 1,000,000. |

| Potassium ( | -8.0 | Rejects K by factor of 100,000,000. |

| Hydrogen ( | -4.0 | pH interference is minimal at physiological pH. |

Data Source: Sigma-Aldrich Selectophore™ Application Notes; Bakker et al., Chem. Rev. 1997.

Part 3: Mechanism of Action (Signaling Pathway)

In an ISE, ETH 5234 operates via a Phase Boundary Potential mechanism. It does not "transport" ions in the biological sense of moving them from side A to side B continuously; rather, it shuttles

Figure 1: Signal generation mechanism in a Calcium Ionophore IV ISE. The ionophore selectively extracts Ca2+ into the organic phase, creating a charge separation that results in a measurable voltage.

Part 4: Experimental Protocol – Fabrication of Ca-Selective Electrode

This protocol describes the fabrication of a solvent-polymeric membrane electrode. This is the standard method for creating sensors for blood analyzers or microfluidic devices.

Reagents & Cocktail Composition

To function, ETH 5234 requires a plasticizer (solvent) and an ionic additive (lipophilic salt) to ensure permselectivity (Donnan exclusion).

Standard Cocktail Formulation (Total ~200 mg):

-

Ionophore: Calcium Ionophore IV (ETH 5234) – 1.0 wt%

-

Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) – 0.5 wt%

-

Role: Provides fixed negative sites to stabilize

in the membrane and reduce resistance.

-

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) – 65.5 wt%

-

Role: Solvates the ionophore; determines the dielectric constant.

-

-

Matrix: High molecular weight Poly(vinyl chloride) (PVC) – 33.0 wt%

-

Solvent: Tetrahydrofuran (THF) – 3 mL (evaporates during casting).

Step-by-Step Fabrication Workflow

Figure 2: Workflow for fabricating a PVC-based Calcium Selective Electrode.

Detailed Methodology

-

Dissolution: Weigh the components accurately into a glass vial. Add 3 mL of freshly distilled THF. Vortex until the PVC is completely dissolved (solution should be clear and viscous).

-

Casting: Place a glass ring (approx. 24 mm diameter) on a clean glass plate. Pour the cocktail into the ring.

-

Evaporation: Cover the ring with a beaker or filter paper to slow evaporation (prevents surface skinning). Allow THF to evaporate for 24 hours at room temperature.

-

Result: A flexible, transparent, yellow-tinged master membrane (approx. 200 µm thick).

-

-

Assembly: Cut a disc from the master membrane using a cork borer. Glue it to the end of a PVC tube using a THF/PVC slurry.

-

Internal Filling: Fill the electrode body with 0.1 M

(Internal Reference Solution). Insert an Ag/AgCl internal reference wire. -

Conditioning: Soak the tip of the finished electrode in 0.01 M

overnight to equilibrate the phase boundary.

Part 5: Validation & Troubleshooting[2]

Nernstian Response Check

A properly functioning ETH 5234 electrode must follow the Nernst equation.

-

Theoretical Slope: 29.6 mV/decade (at 25°C for divalent ions).

-

Acceptable Range: 28.0 – 30.0 mV/decade.

-

Linear Range: Typically

M to

Validation Step:

Measure EMF in serial dilutions of

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Sub-Nernstian Slope (<25 mV) | Membrane leaching or contamination. | Re-condition in 0.01M |

| Drift | Instability of internal reference. | Ensure Ag/AgCl wire is chloridized; check for air bubbles. |

| Slow Response | Membrane too thick or old. | Polish membrane surface or cast a thinner membrane. |

References

-

Bakker, E., Pretsch, E., & Bühlmann, P. (1997). "Selectivity of Potentiometric Ion Sensors." Chemical Reviews, 97(8), 3083–3132. Link

-

Sigma-Aldrich. (n.d.). "Calcium Ionophore IV Selectophore™ Product Specification." Merck KGaA. Link

- Qin, Y., & Bakker, E. (2002). "Quantitative binding constants of neutral carrier ionophores in solvent polymeric membranes." Analytical Chemistry, 74(13), 3134-3141.

-

Bühlmann, P., Pretsch, E., & Bakker, E. (1998). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors." Chemical Reviews, 98(4), 1593–1688. Link

-

Scientific Laboratory Supplies. (n.d.). "Calcium Ionophore IV Application Notes." Link

Sources

- 1. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. CALCIUM IONOPHORE IV | 126572-74-5 [chemicalbook.com]

- 4. stemcell.com [stemcell.com]

- 5. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Using Calcium Ionophore IV (A23187) in Primary Cell Culture

[1]

Abstract & Core Rationale

Calcium Ionophore IV (A23187, Calcimycin) is a carboxylic acid antibiotic originally isolated from Streptomyces chartreusensis. Unlike water-soluble agonists that bind to cell surface receptors, A23187 acts as a mobile ion carrier, forming stable lipophilic complexes with divalent cations to transport them directly across the lipid bilayer.

While indispensable for studying calcium-dependent signaling pathways, A23187 presents unique challenges in primary cell culture due to its narrow therapeutic window, inherent autofluorescence, and magnesium transport capability. This guide provides a rigorous, self-validating framework for its application, specifically focusing on T-cell activation and calcium flux assays.

Mechanism of Action

A23187 functions as an electroneutral ion exchanger. It does not merely create a pore; it encapsulates the ion. Two molecules of A23187 lose a proton (H⁺) each to bind one divalent cation (M²⁺), forming a neutral 2:1 complex ([A23187]₂-M) that diffuses across the hydrophobic membrane core.

Key Mechanistic Features:

-

Stoichiometry: 2 A23187 molecules : 1 Divalent Cation.

-

Exchange: Influx of 1 Ca²⁺ is coupled with the efflux of 2 H⁺.

-

Selectivity: Mn²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺ > Ba²⁺.[1]

-

Expert Note: Unlike Ionomycin, which is highly specific for Ca²⁺, A23187 also transports Mg²⁺. This can inadvertently activate Mg²⁺-dependent enzymes, a variable that must be controlled in sensitive assays.

-

Visualization: A23187 Transport Mechanism

Figure 1: Electroneutral exchange mechanism.[1] Two A23187 molecules transport one Ca²⁺ ion inward while ejecting two protons outward.[1]

Critical Technical Considerations (E-E-A-T)

Solubility and Storage

A23187 is practically insoluble in water. Improper handling leads to micro-precipitation, causing "hot spots" of toxicity in culture wells.

| Parameter | Specification | Protocol Recommendation |

| Solvent | DMSO (Anhydrous) | Prepare 10 mM stock. Avoid Ethanol (higher toxicity). |

| Storage | -20°C, Desiccated | Protect from light. Stable for 3 months in solution. |

| Working Conc. | 0.1 µM – 10 µM | Must be titrated for every new primary cell donor. |

The Autofluorescence Trap (Crucial)

Expert Insight: A23187 is intrinsically fluorescent (Excitation ~360-380 nm; Emission ~430-450 nm).

-

Impact: It interferes with the DAPI , Hoechst , and BFP/Pacific Blue channels in flow cytometry and microscopy.

-

Solution: If using UV-excited nuclear stains, switch to Ionomycin (non-fluorescent) or use far-red nuclear dyes (e.g., DRAQ5) when A23187 is required.

Toxicity vs. Activation

Primary cells (especially PBMCs and neurons) are highly sensitive to calcium overload, which triggers mitochondrial permeability transition pore (mPTP) opening and apoptosis.

-

Rule of Thumb: Exposure time should rarely exceed 4-6 hours for activation protocols. For imaging, exposure is typically minutes.

Protocol A: Primary T-Cell Activation (Cytokine Production)

This protocol uses A23187 in conjunction with Phorbol 12-myristate 13-acetate (PMA) to bypass the T-cell receptor (TCR) and directly activate Protein Kinase C (PKC) and Calcium pathways.[2]

Application: Intracellular Cytokine Staining (ICS) for Flow Cytometry.[3]

Reagents

-

A23187 Stock: 1 mg/mL (approx. 1.9 mM) in DMSO.

-

PMA Stock: 100 µg/mL in DMSO.

-

Protein Transport Inhibitor: Brefeldin A (BFA) or Monensin.[3][4]

-

Culture Media: RPMI-1640 + 10% FBS.